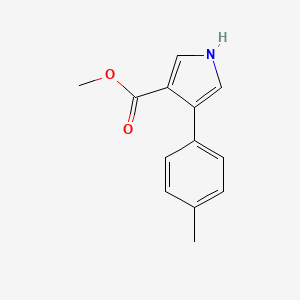

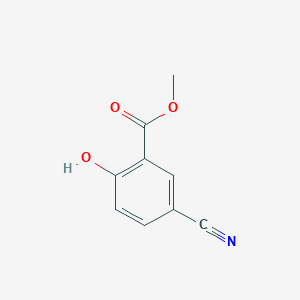

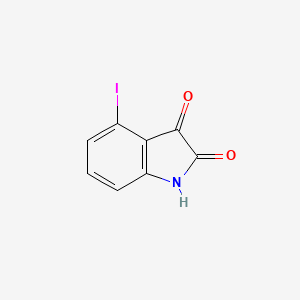

4-噻吩-3-基-1H-吡咯-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Molecular Structure Analysis

The molecular structure of this compound is not directly available from the search results .

Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a common reaction involving compounds like this. It conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available from the search results .

科学研究应用

药物化学:抗癌特性

噻吩衍生物,包括 4-噻吩-3-基-1H-吡咯-3-羧酸甲酯,因其潜在的抗癌特性而受到研究 。这些化合物可以被设计为靶向参与癌细胞增殖和存活的特定途径。它们可被微调以实现选择性的能力使它们成为开发新型抗癌药物的宝贵候选药物。

抗炎应用

噻吩衍生物的抗炎作用已有充分记载 。它们可以抑制各种炎症介质,为治疗慢性炎症性疾病提供治疗方法。对作用机制的具体研究正在进行中,旨在提高疗效并减少副作用。

抗菌活性

噻吩化合物对多种细菌和真菌病原体表现出抗菌活性 。这使得它们成为开发新型抗生素的有趣线索,尤其是在抗生素耐药性不断上升的情况下。

有机半导体

由于其电子特性,噻吩基分子在有机半导体的发展中发挥着重要作用 。它们用于制造有机场效应晶体管 (OFET) 和有机发光二极管 (OLED),促进了柔性和轻质电子设备的发展。

缓蚀剂

在工业化学中,噻吩衍生物被用作缓蚀剂 。它们在金属表面形成保护层,防止或减缓腐蚀过程。这种应用对于延长各种行业中金属部件的使用寿命至关重要。

麻醉剂

一些噻吩衍生物在医疗环境中用作麻醉剂。 例如,阿替卡因,一种含噻吩的化合物,在欧洲被用作牙科麻醉剂 。它充当电压门控钠通道阻滞剂,提供局部止痛。

有机合成:多组分反应

噻吩衍生物在有机合成中也很有价值,特别是在多组分反应中 。这些反应允许有效地构建复杂的有机分子,这些分子可以进一步用于各种化学工业。

绿色化学:离子液体介质

噻吩衍生物的合成可以在离子液体介质中进行,符合绿色化学的原则 。这种方法最大限度地减少了有害溶剂的使用,并促进了环境友好的合成过程。

作用机制

Target of Action

Methyl 4-thiophen-3-yl-1H-pyrrole-3-carboxylate, also known as 4-(3-Thienyl)-1H-pyrrole-3-carboxylic acid methyl ester, is a thiophene-based compound . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets to exert their effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives are known to affect various biochemical pathways due to their wide range of pharmacological properties .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

安全和危害

属性

IUPAC Name |

methyl 4-thiophen-3-yl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-13-10(12)9-5-11-4-8(9)7-2-3-14-6-7/h2-6,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSHFLRSVDSMOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC=C1C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101255091 |

Source

|

| Record name | Methyl 4-(3-thienyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188524-70-1 |

Source

|

| Record name | Methyl 4-(3-thienyl)-1H-pyrrole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188524-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(3-thienyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

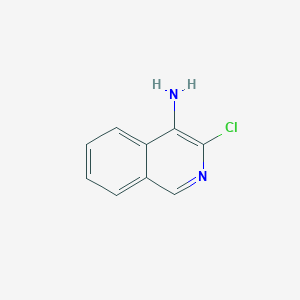

![7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1313193.png)

![Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B1313219.png)

![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1313223.png)